Annomuricin E

Description

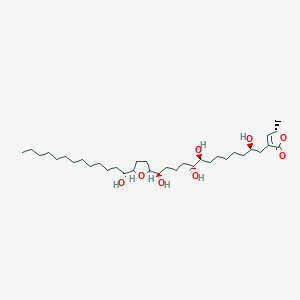

Structure

2D Structure

Properties

Molecular Formula |

C35H64O8 |

|---|---|

Molecular Weight |

612.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,8S,9R,13R)-2,8,9,13-tetrahydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26-,28+,29-,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

LPDLLEWSLYZCOC-XDBACSEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCC[C@H]([C@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |

Synonyms |

annomuricin E |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Annomuricin E

Botanical Source and Geographical Distribution of Annona muricata

Annona muricata, commonly known as soursop, graviola, or paw-paw, is the primary botanical source of Annomuricin E. frontiersin.orgnih.gov This evergreen tree is native to the tropical regions of the Americas and the Caribbean. mdpi.com It is widely cultivated in these areas and has also been introduced to other tropical regions across the globe, including Southeast Asia and Africa. frontiersin.orgmdpi.com The tree produces a heart-shaped, green, and edible fruit, with a white, creamy flesh. frontiersin.org Various parts of the plant, especially the leaves, seeds, and fruits, have been found to contain Annonaceous acetogenins (B1209576). frontiersin.orgmdpi.comthieme-connect.com

Extraction and Initial Fractionation Techniques from Annona muricata Leaves

The isolation of this compound typically begins with the extraction from the leaves of Annona muricata. plos.orgnih.gov The dried and powdered leaves are subjected to maceration with organic solvents. plos.org Ethyl acetate (B1210297) is a commonly used solvent for this initial extraction process, chosen for its effectiveness in dissolving Annonaceous acetogenins. plos.orgui.ac.id Other solvents like ethanol (B145695) have also been employed. core.ac.ukuitm.edu.my

Following extraction, the crude extract is concentrated to dryness, often using a rotary evaporator. plos.org This concentrated extract then undergoes initial fractionation to separate the complex mixture of compounds. A common method is to partition the extract between different immiscible solvents of varying polarities. For instance, an ethanolic extract might be partitioned with n-hexane, ethyl acetate, and n-butanol successively. ajouronline.comcore.ac.uk This liquid-liquid partitioning helps to group compounds with similar polarities, thereby enriching the fraction that contains the desired acetogenins. core.ac.ukajouronline.com The ethyl acetate fraction is often found to be the most bioactive and is selected for further purification. plos.orgajouronline.com

Advanced Chromatographic Separation Strategies for this compound Isolation

Following initial fractionation, more sophisticated chromatographic techniques are necessary to isolate this compound from the enriched fraction.

Open column chromatography using silica (B1680970) gel is a fundamental step in the purification process. plos.orgcore.ac.uk The fraction is applied to a column packed with silica gel, and a solvent system of increasing polarity, such as a gradient of hexane (B92381) and ethyl acetate, is used to elute the compounds. plos.orgresearchgate.net The collected fractions are often monitored by thin-layer chromatography (TLC) to identify and pool those with similar profiles. plos.org

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. plos.orgcore.ac.uk A common setup involves a reversed-phase column, such as an ODS C18 column, and a mobile phase consisting of a gradient of methanol (B129727) and water. plos.orgresearchgate.net Detection is typically carried out using a UV detector at a wavelength of around 220 nm. plos.org This method allows for the separation of closely related acetogenins, yielding pure this compound. plos.orgcore.ac.uk

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a promising method for the separation of Annonaceous acetogenins. tandfonline.com This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. For the separation of acetogenins, a biphasic solvent system, such as heptane/ethyl acetate/methanol/water, is employed. tandfonline.com HSCCC can efficiently separate homologous acetogenins, as well as their positional and configurational isomers, in a single step. tandfonline.com

Column Chromatography Techniques (e.g., Silica Gel, Preparative HPLC)

Bioassay-Guided Fractionation and Isolation Methodologies for this compound

The isolation of this compound is often guided by bioassays to track the compound with the desired biological activity throughout the separation process. plos.orgnih.gov This approach, known as bioassay-guided fractionation, ensures that the purification efforts are focused on the active constituents.

The process begins by testing the crude extract for a specific activity, such as cytotoxicity against cancer cell lines. plos.orgresearchgate.net The extract is then fractionated, and each fraction is tested again. The most active fraction is selected for further separation. plos.orgnih.gov This iterative process of separation and bioassay is repeated until a pure, active compound, in this case, this compound, is isolated. plos.org Common bioassays used in the isolation of this compound include the MTT assay to assess cytotoxicity against cell lines like the HT-29 colon cancer cell line. plos.orgnih.gov The brine shrimp lethality test (BST) is another simple and rapid bioassay used to guide the fractionation of acetogenins. ui.ac.idcore.ac.uk

Data Tables

Table 1: Chromatographic Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase/Solvent System | Purpose | Reference |

| Column Chromatography | Silica gel 60; Hexane/Ethyl acetate gradient | Initial fractionation of crude extract | plos.org, researchgate.net |

| Preparative TLC | Silica gel; Dichloromethane/Methanol gradient | Further purification of active fractions | plos.org |

| Preparative HPLC | ODS C18 column; Methanol/Water gradient | Final purification of this compound | plos.org, researchgate.net |

| High-Speed Countercurrent Chromatography | Heptane/Ethyl acetate/Methanol/Water | Separation of acetogenin (B2873293) mixtures | tandfonline.com |

Table 2: Bioassay-Guided Fractionation of this compound

| Bioassay | Purpose | Cell Line/Organism | Reference |

| MTT Assay | To measure cytotoxicity and guide fractionation | HT-29 (human colon adenocarcinoma) | plos.org, nih.gov |

| Brine Shrimp Lethality Test (BST) | To guide activity-directed fractionation | Brine shrimp (Artemia salina) | core.ac.uk, ui.ac.id |

Structural Elucidation and Analytical Characterization of Annomuricin E

Spectroscopic Analysis for Structure Determination

Spectroscopic methods are fundamental to deducing the complex molecular architecture of Annomuricin E. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its atomic composition, connectivity, and stereochemistry.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural elucidation of this compound. plos.org Experiments are typically conducted in deuterated chloroform (B151607) (CDCl₃), and the resulting spectra reveal the precise chemical environment of each carbon and hydrogen atom within the molecule. plos.org

¹H and ¹³C NMR Spectral Data: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum identifies the different carbon environments. plos.org The chemical shifts (δ) are measured in parts per million (ppm). plos.org

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the molecular structure. researchgate.net COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. researchgate.netnih.gov This network of correlations allows for the unambiguous assignment of the entire carbon skeleton and the placement of functional groups. acs.org

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Spectral Data for this compound in CDCl₃ plos.org

| Position | δH (ppm, J in Hz) | δC (ppm) |

|---|---|---|

| 1 | 0.88 (t, 6.5) | 14.1 |

| 2 | 1.25 (m) | 22.7 |

| 3 | 1.25 (m) | 31.9 |

| 4 | 1.25 (m) | 29.7 |

| 5 | 1.25 (m) | 29.7 |

| 6 | 1.25 (m) | 29.7 |

| 7 | 1.25 (m) | 29.7 |

| 8 | 1.25 (m) | 29.4 |

| 9 | 1.25 (m) | 25.6 |

| 10 | 1.57 (m) | 33.5 |

| 11 | 3.40 (m) | 71.7 |

| 12 | 1.40 (m) | 37.4 |

| 13 | 1.40 (m) | 25.6 |

| 14 | 1.40 (m) | 37.4 |

| 15 | 3.84 (m) | 74.1 |

| 16 | 3.84 (m) | 83.4 |

| 17 | 1.91 (m) | 33.3 |

| 18 | 1.91 (m) | 28.6 |

| 19 | 3.84 (m) | 83.0 |

| 20 | 3.84 (m) | 71.0 |

| 21 | 1.70 (m) | 33.3 |

| 22 | 1.70 (m) | 28.6 |

| 23 | 1.70 (m) | 33.3 |

| 24 | 1.70 (m) | 28.6 |

| 25-31 | 1.25 (m) | 29.7 |

| 32 | 1.25 (m) | 29.7 |

| 33 | 1.25 (m) | 29.7 |

| 34 | 7.18 (q, 1.5) | 151.9 |

| 35 | 5.03 (q, 7.0) | 77.8 |

| 36 | 1.41 (d, 7.0) | 19.2 |

| 37 | - | 174.6 |

| 38 | - | 131.1 |

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source are commonly employed. plos.orgresearchgate.net ESI-MS analysis of this compound typically shows a protonated molecule [M+H]⁺ or other adducts like a sodiated molecule [M+Na]⁺. plos.orgresearchgate.net

For this compound, high-resolution mass spectrometry provides a precise mass measurement, which allows for the calculation of its molecular formula, C₃₅H₆₄O₈. plos.org In one analysis, the protonated molecule [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 613.4734, which is consistent with the calculated value for its chemical formula. plos.org Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural information that helps to confirm the sequence of its constituent parts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chromatographic Techniques for Compound Identification and Purity Assessment

Chromatography is indispensable for the isolation of this compound from its natural source, typically the leaves of Annona muricata, and for assessing its purity. plos.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is the primary method for the final purification and quantification of this compound. plos.org The process often involves a multi-step purification scheme, starting with column chromatography over silica (B1680970) gel, followed by preparative Thin-Layer Chromatography (TLC), and culminating in preparative HPLC. plos.orgresearchgate.net

A common setup for the HPLC purification of this compound utilizes a reversed-phase ODS (Octadecylsilane, C18) column. plos.orgresearchgate.net A gradient elution system, for instance with a mobile phase of methanol (B129727) and water, is used to separate the compound from a complex mixture. plos.org

A Photodiode Array (PDA) detector is frequently coupled with the HPLC system. plos.orgresearchgate.net The PDA detector measures the UV-Vis spectrum of the eluting compounds across a wide range of wavelengths simultaneously. shimadzu.comscielo.br this compound exhibits a characteristic UV absorption maximum (λmax) at approximately 220 nm, which is indicative of the α,β-unsaturated γ-lactone moiety present in many acetogenins (B1209576). plos.org The ability to record the full UV spectrum helps in peak identification and purity assessment, ensuring that a chromatographic peak corresponds to a single compound. shimadzu.com

Table 2: Example of Preparative HPLC Conditions for this compound Isolation plos.org

| Parameter | Specification |

|---|---|

| Instrument | Gilson, Inc. HPLC system |

| Detector | Photodiode Array (PDA) Detector |

| Column | ODS C18 (e.g., 4.6 x 250 mm, 5.0 μm) |

| Mobile Phase | Gradient of Methanol (MeOH) in Water (H₂O), from 50% to 100% |

| Detection Wavelength | 220 nm |

| Flow Rate | 7 mL/min |

While this compound itself, being a large and non-volatile molecule, is not typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) without chemical derivatization, GC-MS is a valuable technique for characterizing other, more volatile phytoconstituents present in Annona muricata extracts. gsconlinepress.comsemanticscholar.orggsconlinepress.com Analyzing the chemical profile of the plant matrix provides a broader understanding of the phytochemical environment in which this compound is found.

GC-MS analysis of ethanolic leaf extracts of Annona muricata has identified numerous other compounds, including fatty acids, esters, and sterols. gsconlinepress.comsemanticscholar.org Dominant components often include n-Hexadecanoic acid (palmitic acid), Oleic Acid, and γ-Sitosterol. gsconlinepress.comgsconlinepress.com Other identified compounds are Dodecanoic acid and various terpenoids. gsconlinepress.comrjptonline.org This analysis confirms the presence of diverse classes of compounds alongside the acetogenins in the plant material. semanticscholar.orgthebioscan.com

High-Performance Liquid Chromatography (HPLC) and Detector Applications (e.g., PDA)

Characterization of the Mono-Tetrahydrofuran Ring Moiety in this compound

A key structural feature of this compound is the presence of a single (mono) tetrahydrofuran (B95107) (THF) ring. acs.orgdoc-developpement-durable.org The elucidation of this moiety, including its position and the relative stereochemistry of its substituents, is a critical aspect of its characterization. nih.govjst.go.jp

The presence and structure of the THF ring are determined primarily through detailed analysis of NMR and MS data. In the mass spectrum, specific fragmentation patterns can indicate the presence of the THF ring and its flanking hydroxyl groups. researchgate.net

In NMR spectra, the chemical shifts and coupling constants of the protons attached to the THF ring and its adjacent carbons are diagnostic. nih.gov For example, the protons on the carbons of the THF ring (C-16, C-19) and the carbons bearing the flanking hydroxyl groups (C-15, C-20) give characteristic signals. plos.org 2D NMR experiments like HMBC and COSY are used to connect these protons and carbons, confirming the THF ring's placement between C-15 and C-20 and establishing the threo/trans/threo relative stereochemistry typical for this class of acetogenins. nih.gov

Biosynthesis Pathways of Annonaceous Acetogenins

Polyketide Pathway as the Origin of Long-Chain Fatty Acid Derivatives

The biosynthetic foundation of Annonaceous acetogenins (B1209576) lies in the polyketide pathway. researcher.liferesearchgate.net Polyketides are a large and diverse group of secondary metabolites synthesized from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. nih.govwikipedia.org The biosynthesis of acetogenins is recognized as an adaptation of the fatty acid biosynthetic pathway, which accounts for the characteristic long, unbranched C32 or C34 carbon chains that form their backbone. sysrevpharm.orgcore.ac.ukmdpi.com

These long-chain fatty acids are constructed by the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit and extended by multiple malonyl-CoA extender units. nih.gov This process is catalyzed by polyketide synthases (PKSs), a family of multi-domain enzymes. wikipedia.org While fatty acid synthesis reductively processes the growing chain to a saturated hydrocarbon, polyketide synthesis often involves incomplete reduction, leaving a variety of oxygenated functional groups (such as hydroxyls and ketones) along the chain, which are crucial for subsequent modifications. nih.govwikipedia.org

The isolation of acetogenins containing double bonds, whose positions align with predicted intermediates of this pathway, provides strong evidence for their polyketide origin. sysrevpharm.orgcore.ac.uk The process culminates in the formation of a C35 or C37 linear polyketide chain, which is then combined with a propan-2-ol unit to form the terminal α,β-unsaturated γ-lactone, a hallmark of this compound class. mdpi.com

Proposed Enzymatic Transformations and Biosynthetic Intermediates

The transformation of the linear polyketide precursor into the complex cyclic structure of an acetogenin (B2873293) is hypothesized to involve a series of regio- and stereospecific enzymatic reactions. The central hypothesis revolves around the oxidative cyclization of a polyunsaturated fatty acid derivative. sysrevpharm.orgcore.ac.uk

The key proposed steps are:

Epoxidation: The linear polyene precursor undergoes enzymatic epoxidation at specific double bonds. This step is crucial as the stereochemistry of the resulting epoxide rings dictates the final stereochemistry of the hydroxyl groups and the THF rings. sysrevpharm.org It is proposed that the configuration of the original double bonds (cis or trans) influences the final stereochemical outcome. sysrevpharm.org

Cascade Cyclization: Following epoxidation, a cascade of epoxide ring-opening and subsequent intramolecular cyclization is thought to occur. This "zipper-like" reaction forms the characteristic single or multiple adjacent and non-adjacent THF or THP rings. sysrevpharm.org

The isolation of acetogenins that appear to be intermediates in this pathway lends significant support to this hypothesis. For example, compounds with epoxide rings and fewer THF rings have been identified. Coronin, an acetogenin possessing two epoxide groups and no THF rings, has been isolated and is suggested to be a key metabolite in the biogenesis of bis-THF acetogenins. Another potential intermediate is Diepomuricanin, which contains epoxide functionalities.

The specific enzymes, such as epoxidases and cyclases, that catalyze these transformations in Annonaceae plants have not yet been fully characterized, and this remains an active area of investigation.

Genetic Elements and Regulatory Mechanisms Governing Acetogenin Production

The consistent production of a diverse array of over 500 distinct acetogenins across numerous Annonaceae species implies a strong, evolutionarily conserved genetic basis for their biosynthesis. scielo.br The allocation of significant metabolic resources to create these complex molecules suggests their production is tightly regulated and functionally important for the plant. scielo.brresearchgate.net

Historically, the study of the specific genes has been challenging. sysrevpharm.org However, recent advancements in genomics have provided significant insights. The 2024 sequencing of the Annona cherimola (cherimoya) genome led to the identification of a putative gene cluster potentially responsible for acetogenin biosynthesis. researchgate.netnih.govmdpi.com

Using bioinformatic tools like plantiSMASH, researchers located a polyketide biosynthetic gene cluster within the cherimoya genome. researcher.lifemdpi.com This identified cluster contains genes predicted to encode for key enzymes, including 3-ketoacyl-CoA synthases, which are fundamental to polyketide chain elongation. researchgate.net The discovery of this gene cluster is the most direct evidence to date for the genetic blueprint of acetogenin synthesis. nih.govmdpi.com

While the specific transcription factors and regulatory networks that control the expression of this gene cluster are still largely unknown, their existence is implied by the tissue-specific accumulation and developmental regulation of acetogenins. researchgate.net The identification of the biosynthetic gene cluster opens the door for future research to elucidate these regulatory mechanisms and to potentially engineer the production of these compounds using synthetic biology approaches.

Chemical Synthesis and Analog Development of Annomuricin E

Strategies for Total Synthesis of Annomuricin E and Related Acetogenins (B1209576)

The total synthesis of Annonaceous acetogenins, including this compound, presents a significant challenge to organic chemists due to their complex structures, which feature long aliphatic chains, multiple stereocenters, and oxygenated functionalities such as tetrahydrofuran (B95107) (THF) rings and a terminal γ-lactone. mdpi.com Consequently, numerous creative and efficient synthetic strategies have been developed. These approaches are often convergent, involving the synthesis of key fragments that are later coupled to assemble the final molecule. mdpi.comox.ac.uk

A prevalent strategy involves the construction of the core bis-tetrahydrofuran (bis-THF) or mono-THF unit, followed by the attachment of the side chains and the butenolide terminus. mdpi.comacs.org For instance, the synthesis of the bis-THF core can be achieved through methods like the addition of nonracemic α-alkoxy allylic stannanes to a tartrate-derived dialdehyde. acs.org Another powerful technique is the "naked alkyl skeleton approach," where an unsaturated carbon backbone is first synthesized and then functionalized through stereocontrolled oxidation reactions, such as epoxidation and oxidative cyclization, to form the THF rings. mdpi.com

Key reactions frequently employed in the total synthesis of acetogenins include:

Sharpless Asymmetric Dihydroxylation and Epoxidation: These methods are crucial for installing the correct stereochemistry of the hydroxyl groups, which are precursors to the THF rings. mdpi.combeilstein-journals.org

Allylation and Alkynylation Reactions: Chiral allylic stannane (B1208499) or indium reagents are used for the highly diastereoselective construction of the carbon backbone with precise stereocontrol. acs.orgbeilstein-journals.org

Ring-Closing Metathesis (RCM): This reaction has been utilized as a "chain elongation" strategy for building the complex carbon skeleton of acetogenins. beilstein-journals.org

Convergent Coupling Reactions: Sonogashira coupling is a common method to append the butenolide fragment to the main aliphatic chain containing the THF core. beilstein-journals.org

These modular strategies allow for flexibility, enabling the synthesis of various natural acetogenins and their isomers by interchanging the different subunits. beilstein-journals.org For example, a modular four-component synthesis approach has been successfully applied to compounds like 30(S)-hydroxybullatacin and uvarigrandin A. beilstein-journals.org

Semisynthetic Approaches for Structural Diversification

Semisynthesis offers a practical avenue for generating structural diversity in complex natural products like this compound, starting from the isolated compound or a closely related natural analog. This approach is particularly valuable for exploring structure-activity relationships (SAR) by allowing for the modification of specific functional groups on the acetogenin (B2873293) scaffold. acs.org

The primary goals of semisynthesis in the context of acetogenins are to investigate the role of different structural motifs in their biological activity and to potentially develop analogs with improved properties. Key areas of the molecule that are often targeted for modification include the terminal γ-lactone, the hydroxyl groups along the aliphatic chain, and the long hydrocarbon tail. acs.orgmdpi.com

For example, the esterification or amidation of hydroxyl groups can be performed to create derivatives. In a study on the acetogenin squamocin, aminoacyl triesters were synthesized to enhance biological activity. ijcmas.comunesp.br Such modifications can alter the compound's polarity, solubility, and ability to interact with biological targets. The terminal α,β-unsaturated γ-lactone is a critical pharmacophore, and modifications to this moiety, such as the introduction of different substituents, can provide insight into its role in the mechanism of action. mdpi.com

Design and Synthesis of this compound Analogs for Targeted Research

The design and synthesis of this compound analogs are primarily driven by the need to understand their mechanism of action and to develop more potent and selective therapeutic agents. mdpi.com The main biological target of many Annonaceous acetogenins is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase), and analogs are often designed to probe and optimize this interaction. mdpi.com

Structure-activity relationship (SAR) studies have guided the rational design of new analogs. Research has shown that the stereochemistry of the THF ring system and the distance between the THF core and the γ-lactone are critical for potent cytotoxicity. acs.org For instance, studies on bis-adjacent THF ring acetogenins revealed that a specific stereochemical arrangement (threo-trans-threo-trans-erythro) and a spacer of 13 carbons between the THF system and the lactone resulted in optimal potency against multidrug-resistant cancer cells. acs.org

Synthetic strategies for creating analogs are often convergent, allowing for the systematic variation of different parts of the molecule. mdpi.com Key design and synthesis approaches include:

Modification of the Polyether Core: Analogs with simplified or altered ether linkages, such as replacing THF rings with dihydroxyl groups, have been synthesized to assess the importance of the cyclic ether structure. mdpi.com

Varying the Spacer Length: The length of the alkyl chain separating the THF core from the γ-lactone is systematically varied to determine the optimal distance for biological activity. acs.org

Fluorination: The introduction of fluorine atoms at specific positions, such as C4 or C35 of related acetogenins like solamin, has been shown to enhance growth inhibitory activity against cancer cell lines. researchgate.net

Hybrid Molecules: Novel hybrid compounds have been created by combining the acetogenin structure with other pharmacophores, such as N-methylpyrazole from insecticides that also target mitochondrial complex I. researchgate.net

These synthetic efforts provide crucial tools for medicinal chemistry research, aiming to unlock the full therapeutic potential of acetogenins like this compound.

Preclinical Biological Activities and Molecular Mechanisms of Annomuricin E

In Vitro Pharmacological Investigations

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms through which Annomuricin E exerts its biological effects. These investigations have provided foundational knowledge about its interactions with cancer cell lines.

Inhibition of Cellular Proliferation in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines. nih.gov Its ability to inhibit the growth of these cells has been a primary focus of research.

This compound has shown notable activity against colon cancer cells. cabidigitallibrary.orgresearchgate.net In studies involving the HT-29 human colon adenocarcinoma cell line, this compound exhibited a time-dependent inhibitory effect on cell proliferation. plos.org The concentration required to inhibit 50% of cell growth (IC50) was found to be 5.72 ± 0.41 μg/ml after 12 hours, 3.49 ± 0.22 μg/ml after 24 hours, and 1.62 ± 0.24 μg/ml after 48 hours of treatment. plos.orgmdpi.com This demonstrates an increasing potency with longer exposure. Furthermore, other phytochemicals from A. muricata leaves, such as Annomuricin A, B, C, and muricapentocin, have also been reported to be cytotoxic to HT-29 cells. cabidigitallibrary.org An ethyl acetate (B1210297) extract of A. muricata leaves also showed significant cytotoxicity against both HCT-116 and HT-29 cell lines, with IC50 values of 11.43 ± 1.87 µg/mL and 8.98 ± 1.24 µg/mL, respectively. encyclopedia.pub

Research has indicated that this compound displays selective cytotoxicity towards pancreatic carcinoma cells. nih.govmedwinpublishers.com Specifically, studies have highlighted its significant activity against the PACA-2 pancreatic carcinoma cell line. nih.govdoc-developpement-durable.org this compound demonstrated an ED50 value of 2.42 × 10−2 μg/mL against PACA-2 cells. mdpi.com

To assess its selectivity, the cytotoxic effects of this compound on cancer cells have been compared to its effects on normal cell lines. In one study, this compound was found to be significantly less cytotoxic to the normal colon cell line CCD841 compared to the HT-29 cancer cell line. plos.orgnih.gov After 48 hours of treatment, the IC50 value for CCD841 cells was 32.51 ± 1.18 μg/ml, which is considerably higher than the 1.62 ± 0.24 μg/ml observed for HT-29 cells under the same conditions. plos.orgmdpi.com This suggests a degree of selectivity of this compound for cancer cells over normal cells. plos.org

Interactive Table: Cytotoxicity of this compound

| Cell Line | Type | IC50/ED50 Value | Treatment Duration |

|---|---|---|---|

| HT-29 | Colon Cancer | 5.72 ± 0.41 µg/ml (IC50) | 12 hours |

| HT-29 | Colon Cancer | 3.49 ± 0.22 µg/ml (IC50) | 24 hours |

| HT-29 | Colon Cancer | 1.62 ± 0.24 µg/ml (IC50) | 48 hours |

| HCT-116 | Colon Cancer | 11.43 ± 1.87 µg/mL (IC50) | Not Specified |

| PACA-2 | Pancreatic Cancer | 2.42 × 10−2 μg/mL (ED50) | Not Specified |

Effects on Pancreatic Carcinoma Cells (e.g., PACA-2)

Cell Cycle Modulation and Arrest Induction (G1 Phase Arrest)

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. plos.orgherbmedpharmacol.com Specifically, treatment with this compound has been observed to cause an accumulation of cells in the G1 phase of the cell cycle. plos.orgbrieflands.com In HT-29 colon cancer cells, treatment with this compound led to a time-dependent increase in the percentage of cells in the G1 phase. plos.org After 24 and 48 hours of treatment, the proportion of HT-29 cells arrested in the G1 phase reached 89.65% and 94.60%, respectively. plos.org This G1 phase arrest is a key mechanism contributing to the inhibition of cancer cell proliferation. plos.orgherbmedpharmacol.com This effect is consistent with findings for other acetogenins (B1209576), such as annonacin, which also induces G1 phase arrest. plos.org

Apoptosis Induction Mechanisms

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic, or mitochondrial, pathway. plos.orgnih.govbau.edu.lb This process is characterized by a series of molecular events. plos.org

Treatment of HT-29 cells with this compound resulted in the externalization of phosphatidylserine, a marker of early apoptosis. plos.org The percentage of early apoptotic cells increased significantly after 12 hours of treatment. plos.org

The induction of apoptosis by this compound involves the Bcl-2 family of proteins, which are key regulators of the mitochondrial pathway. nih.gov this compound treatment led to a time-dependent upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. cabidigitallibrary.orgplos.orgnih.gov This shift in the Bax/Bcl-2 ratio promotes the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. plos.orgnih.gov

The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. nih.gov this compound was shown to activate caspase-9, an initiator caspase in the intrinsic pathway, as well as the executioner caspases, caspase-3 and caspase-7, in a time-dependent manner. plos.orgherbmedpharmacol.comnih.gov The activation of these caspases ultimately leads to the biochemical and morphological changes associated with apoptosis. nih.gov

Caspase Cascade Activation (Caspase-3/7, Caspase-9)

Interference with Cellular Metabolism and Energy Production (e.g., NADH Oxidase Inhibition, ATP Production)

This compound, as an acetogenin (B2873293), is known to interfere with cellular energy metabolism. Acetogenins, in general, are potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. nih.govnih.govencyclopedia.pub This inhibition leads to a blockage of ATP production, depriving cancer cells of the energy required for their proliferation. nih.govencyclopedia.pub While the direct inhibitory effect of this compound on NADH oxidase has been suggested based on the actions of related acetogenins, specific studies detailing this for this compound are part of the broader understanding of its class of compounds. frontiersin.org This impairment of mitochondrial function contributes to its cytotoxic effects. researchgate.net

Membrane Integrity Alterations (e.g., LDH Leakage)

The cytotoxic effects of this compound extend to causing damage to the cell membrane. This is evidenced by an increase in lactate (B86563) dehydrogenase (LDH) leakage from treated cells, which is an indicator of compromised membrane integrity. plos.org In studies with HT-29 cells, treatment with this compound at concentrations of 1 and 2 μg/ml resulted in a modest increase in LDH leakage, while concentrations from 4 to 16 μg/ml led to a significant release of LDH compared to control cells. plos.org This significant LDH leakage at a concentration as low as 4 μg/ml was consistent with the 24-hour IC50 value of this compound against these cells. plos.org

| Concentration (µg/ml) | Effect on LDH Leakage | Reference |

|---|---|---|

| 1 and 2 | Modest increase | plos.org |

| 4 to 16 | Significant increase | plos.org |

Modulation of Specific Signaling Pathways (e.g., ERK, PI3K)

Research on Annona muricata extracts, which contain this compound, suggests a role in modulating key signaling pathways involved in cancer cell survival and proliferation, such as the ERK and PI3K pathways. nih.gov Inhibition of these pathways is believed to contribute to the growth inhibitory effects on cancer cells. nih.govencyclopedia.pub While studies on the broader extract point to the inhibition of ERK and PI3K activation, specific investigations detailing the direct effect of isolated this compound on these pathways are part of the ongoing research into its precise mechanisms of action. nih.govencyclopedia.pubresearchgate.net

In Vivo Studies in Animal Models

Research utilizing animal models has provided a platform to investigate the physiological effects of compounds in a complex biological system. Studies involving this compound have been conducted, primarily through the administration of extracts containing this compound, to observe its activities in vivo.

Chemopreventive Efficacy in Carcinogenesis Models (e.g., Azoxymethane-Induced Colonic Aberrant Crypt Foci in Rats)

The chemopreventive potential of this compound has been explored within the context of chemically induced carcinogenesis in animal models. plos.orgresearchgate.net One prominent model involves the use of azoxymethane (B1215336) (AOM) to induce aberrant crypt foci (ACF) in the colons of rats. plos.orgdntb.gov.ua ACF are recognized as early precancerous lesions in the development of colorectal cancer. oup.complos.org

In a study investigating the effects of an ethyl acetate extract of Annona muricata leaves (EEAML), which contains this compound, on AOM-induced colonic ACF in rats, a significant reduction in the formation of these lesions was observed. plos.orgnih.gov The administration of the extract was compared to a cancer control group that received AOM but no treatment. plos.org The results indicated a suppression of ACF formation in the groups receiving the plant extract. plos.orgnih.gov

Table 1: Effect of Annona muricata Leaf Extract (containing this compound) on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in Rats

| Treatment Group | Description | Outcome on ACF Formation | Reference |

|---|---|---|---|

| Negative Control | No AOM or treatment | No ACF observed | plos.org |

| Cancer Control | AOM-induced | Development of ACF | plos.org |

| EEAML Treatment | AOM-induced + A. muricata extract | Significant reduction in ACF | plos.orgnih.gov |

| Positive Control | AOM-induced + 5-fluorouracil | Significant suppression of ACF | plos.org |

Immunohistochemical Analysis of Proliferation and Apoptosis Markers (e.g., PCNA, Bax, Bcl-2)

To understand the molecular mechanisms underlying the observed chemopreventive effects, researchers have performed immunohistochemical analyses on the colon tissues of the animal models. plos.orgnih.gov These analyses focus on key proteins involved in cell proliferation and apoptosis (programmed cell death).

Proliferating Cell Nuclear Antigen (PCNA): PCNA is a protein associated with DNA synthesis and repair, and its presence is an indicator of cell proliferation. In the AOM-induced carcinogenesis model, immunohistochemistry revealed a downregulation of PCNA in the colon tissues of rats treated with the A. muricata leaf extract compared to the untreated cancer control group. plos.orgnih.gov

Bax and Bcl-2: Bax and Bcl-2 are proteins that play crucial roles in the regulation of apoptosis. plos.org Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. plos.orgplos.org Studies have shown that treatment with the A. muricata extract led to an upregulation of Bax and a downregulation of Bcl-2 in the colon tissues of AOM-treated rats. plos.orgnih.govplos.org This shift in the Bax/Bcl-2 ratio is indicative of an increased propensity for apoptosis in the precancerous cells. plos.org

Table 2: Immunohistochemical Analysis of Proliferation and Apoptosis Markers in Rat Colon Tissue

| Marker | Function | Effect of A. muricata Extract Treatment | Implication | Reference |

|---|---|---|---|---|

| PCNA | Cell Proliferation | Downregulation | Inhibition of proliferation | plos.orgnih.gov |

| Bax | Pro-apoptotic | Upregulation | Promotion of apoptosis | plos.orgnih.govplos.org |

| Bcl-2 | Anti-apoptotic | Downregulation | Inhibition of cell survival | plos.orgnih.govplos.org |

Assessment of Antioxidant Enzyme Levels and Lipid Peroxidation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense systems to neutralize them. This imbalance can lead to cellular damage, including lipid peroxidation, which is the oxidative degradation of lipids.

In studies involving AOM-induced colon carcinogenesis, the administration of the carcinogen was associated with reduced activities of antioxidant enzymes and increased lipid peroxidation in the colon tissue. plos.org However, supplementation with the A. muricata leaf extract was found to counteract these effects. plos.orgnih.gov Specifically, an increase in the levels of enzymatic antioxidants was observed, along with a decrease in the level of malondialdehyde (MDA), a marker of lipid peroxidation. plos.orgnih.gov This suggests that the extract helps to suppress lipid peroxidation by bolstering the antioxidant defense system. plos.org

Table 3: Effect of A. muricata Extract on Antioxidant Status in AOM-Treated Rats

| Parameter | Description | Effect of A. muricata Extract | Reference |

|---|---|---|---|

| Antioxidant Enzymes | e.g., SOD, CAT, GPx | Increased levels/activity | plos.orgresearchgate.netathmsi.org |

| Lipid Peroxidation (MDA) | Marker of oxidative damage | Decreased levels | plos.orgnih.gov |

Broader Biological Activities of Annonaceous Acetogenins (General Class Properties)

This compound belongs to the larger class of compounds known as Annonaceous acetogenins. nih.gov This class of natural products is recognized for a wide range of potent biological activities. nih.govscirp.org While research on this compound itself is specific, the general properties of Annonaceous acetogenins provide a broader context for its potential biological effects.

These compounds are fatty acid derivatives characterized by the presence of tetrahydrofuran (B95107) rings and a γ-lactone. nih.gov Their biological activities are extensive and include:

Cytotoxicity: Annonaceous acetogenins are well-documented for their potent cytotoxic effects against various cancer cell lines. nih.govdovepress.com

Antitumor Activity: Beyond general cytotoxicity, they have demonstrated antitumor properties. nih.gov

Other Activities: The biological spectrum of this class of compounds also extends to antimalarial, antimicrobial, immunosuppressant, antifeedant, and pesticidal activities. nih.gov

The primary mechanism of action for the cytotoxic and antitumor effects of many Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. scirp.orgmdpi.com This inhibition disrupts cellular energy production, leading to apoptosis. scirp.org

Structure Activity Relationship Sar Studies of Annomuricin E and Its Analogs

Influence of the Mono-Tetrahydrofuran Ring and Hydroxyl Group Positions on Biological Activity

Annomuricin E is characterized as a mono-tetrahydrofuran (THF) ring acetogenin (B2873293). nih.gov This central THF ring, along with its flanking hydroxyl groups, is a critical structural motif for the biological activity of Annonaceous acetogenins (B1209576). rsc.orgnih.gov The general structure of these compounds involves a long hydrocarbon chain, a terminal α,β-unsaturated γ-lactone ring, and one or more THF rings. rsc.org The potent inhibitory effects of acetogenins on the mitochondrial NADH-ubiquinone oxidoreductase (complex I) are attributed to the cooperative action of the THF ring system and the γ-lactone moiety, connected by an appropriate alkyl spacer. nih.govrsc.org

Stereochemical Considerations and Their Impact on Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of Annonaceous acetogenins. nih.gov The relative and absolute configurations of the chiral centers within the THF ring and the flanking hydroxyl groups play a significant role in the potency and selectivity of these compounds. nih.gov

The protons of carbinol methines in hydroxyalkyl THFs with a threo relative configuration typically resonate at a different chemical shift in 1H-NMR spectra compared to those with an erythro configuration, a tool used in the stereochemical determination of these complex molecules. mdpi.com The specific stereochemical arrangement in this compound, including its erythro diol, contributes to its specific cytotoxic profile. nih.gov

Comparative Analysis with Other Annonaceous Acetogenins

The cytotoxic activity of this compound has been evaluated against several human tumor cell lines, showing notable selectivity for pancreatic carcinoma (PACA-2) and colon adenocarcinoma (HT-29). nih.govdoc-developpement-durable.org A comparative analysis of its potency with other Annonaceous acetogenins highlights the subtle yet significant impact of structural variations on biological activity.

In a study evaluating cytotoxicity against a panel of human tumor cell lines, this compound demonstrated significant potency. nih.gov Its activity can be compared with other acetogenins isolated from Annona muricata and other species. For instance, the cytotoxicity of this compound against the HT-29 cell line has been reported with an IC50 value of 1.62 ± 0.24 μg/ml after 48 hours of treatment. plos.orgnih.gov

The following table provides a comparative overview of the cytotoxic activity (ED50 values) of this compound and other acetogenins against various human cancer cell lines.

| Compound Name | Cell Line | ED50 (µg/mL) |

| This compound | PACA-2 | 2.42 x 10-2 nih.gov |

| This compound | HT-29 | 6.68 x 10-2 nih.gov |

| Muricapentocin | PACA-2 | <10-2 nih.gov |

| Muricapentocin | HT-29 | <10-2 nih.gov |

| Mosin B | PACA-2 | 2.5 x 10-4 beilstein-journals.org |

| Murisolin | A-549 | 5.90 x 10-8 beilstein-journals.org |

| Murisolin | HT-29 | 6.58 x 10-8 beilstein-journals.org |

| Adriamycin (standard) | PACA-2 | 1.8 x 10-2 beilstein-journals.org |

| Adriamycin (standard) | HT-29 | 2.43 x 10-2 beilstein-journals.org |

ED50: The dose that is therapeutically effective in 50% of the population.

Future Perspectives in Annomuricin E Research

Advanced Mechanistic Elucidation through Systems Biology and Omics Technologies

The intricate mechanisms by which Annomuricin E exerts its biological effects remain a subject of intensive research. While studies have shown it induces apoptosis in cancer cells via mitochondrial pathways, a complete picture of its molecular interactions is yet to be fully elucidated. nih.govencyclopedia.pubherbmedpharmacol.com Systems biology, with its holistic approach, offers a powerful framework to move beyond single-target analyses and understand the compound's impact on the entire cellular system. eurekaselect.comresearchgate.net

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is central to this effort. researchgate.netnih.gov These high-throughput methods can simultaneously analyze thousands of molecular components, providing a comprehensive snapshot of the cellular state in response to this compound treatment. eurekaselect.comnih.gov For instance, metabolomic analysis using techniques like UPLC-ESI-Q-TOF-MS has been applied to other Annonaceous acetogenins (B1209576) (ACGs) to understand how they affect metabolic pathways such as sphingolipid and glutathione (B108866) metabolism in cancer cells. researchgate.net Similar approaches could reveal the specific metabolic reprogramming induced by this compound.

Furthermore, network pharmacology, an approach that integrates polypharmacology and systems biology, can be used to predict the targets of this compound and understand its mechanism of action in complex diseases. A recent network pharmacology study identified this compound as one of four lead acetogenins with a high binding affinity for multidrug resistance (MDR) proteins, suggesting its potential to reverse drug resistance in colorectal cancer. researchgate.net The study predicted key protein targets like ABCG2, ERBB2, STAT3, and ABCC1, offering new hypotheses for experimental validation. researchgate.net Future research will likely involve integrating data from multiple omics platforms to construct detailed interaction networks and signaling pathways, providing an unprecedented level of mechanistic detail. researchgate.netnih.gov

| Technology | Application in this compound Research | Potential Insights |

| Genomics/Transcriptomics | Analyzing changes in gene expression (mRNA levels) in cells treated with this compound. | Identification of genes and genetic pathways upregulated or downregulated, revealing cellular responses and signaling cascades affected by the compound. eurekaselect.com |

| Proteomics | Quantifying global changes in protein expression and post-translational modifications. | Revealing protein targets, interaction partners, and downstream effectors of this compound; understanding effects on protein networks like apoptosis and cell cycle control. eurekaselect.comnih.gov |

| Metabolomics | Profiling changes in small-molecule metabolites within the cell. | Elucidation of how this compound alters cellular metabolism, such as energy production and biosynthesis pathways, to exert its effects. researchgate.net |

| Network Pharmacology | In silico prediction and analysis of compound-target-disease networks. | Prediction of multiple protein targets, clarification of polypharmacological effects, and identification of synergistic mechanisms. researchgate.net |

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Specificity

While this compound demonstrates potent biological activity, its development for therapeutic applications may be hampered by factors such as suboptimal specificity or potential off-target effects. Medicinal chemistry offers a pathway to address these challenges through the rational design and synthesis of novel analogs. mdpi.comnih.gov This approach involves making targeted chemical modifications to the core structure of this compound to improve its pharmacological profile.

The structure-activity relationships (SAR) of Annonaceous acetogenins have been a subject of study, revealing that the α,β-unsaturated γ-lactone ring, the tetrahydrofuran (B95107) (THF) ring system, and the long alkyl chain are crucial for their biological activity. mdpi.commdpi.com By systematically modifying these structural features, researchers can aim to create analogs with enhanced specificity for cancer cells over healthy cells. For example, altering the lipophilicity of the side chain or the stereochemistry of the hydroxyl groups could influence the compound's interaction with specific protein targets. mdpi.com

The synthesis of simplified acetogenin (B2873293) mimics, where complex structural motifs are replaced with more accessible chemical groups, has been explored. mdpi.com While many of these simplified analogs have shown reduced potency compared to natural acetogenins, some derivatives have demonstrated interesting effects on the cell cycle, providing valuable insights for future design. mdpi.com Future efforts in this area will likely focus on creating a library of this compound analogs and screening them for improved efficacy and target selectivity, potentially leading to the development of more effective and targeted therapeutic agents. mdpi.com

| Structural Feature | Potential Modification Strategy | Desired Outcome |

| α,β-Unsaturated γ-lactone | Modification of the lactone ring or its substituents. | Modulate reactivity and binding affinity to target proteins like Complex I of the mitochondrial respiratory chain. mdpi.com |

| Tetrahydrofuran (THF) Ring(s) | Altering the number, position, and stereochemistry of the THF rings. | Enhance target specificity and influence the overall conformation and binding properties of the molecule. mdpi.com |

| Hydroxyl Groups | Changing the number, position, and stereochemistry of flanking hydroxyl groups. | Improve binding interactions with target enzymes or receptors. mdpi.com |

| Alkyl Chain | Varying the length and saturation of the lipophilic fatty acid chain. | Optimize pharmacokinetic properties and cellular uptake. mdpi.com |

Exploration of Synergistic Interactions of this compound with Established Bioactive Agents

The complexity of diseases like cancer often necessitates combination therapy, where multiple agents are used to target different pathways simultaneously, enhance efficacy, and overcome drug resistance. A promising future direction for this compound research is the exploration of its synergistic interactions with other established bioactive agents.

Studies have already shown that extracts from Annona muricata, which contain a mixture of acetogenins and other phytochemicals like flavonoids, can exhibit synergistic effects. nih.govbiomedpharmajournal.org This suggests that this compound could be more effective when used in combination with other natural compounds. For instance, research has demonstrated that combining Annonaceous acetogenins (ACGs) with Ginsenoside Rh2 in a liposomal co-delivery system enhanced anti-glioma activity in vitro and in vivo. nih.govresearchgate.net Another study found that A. muricata extract acted synergistically with the antifungal drug fluconazole (B54011) to inhibit the biofilm formation of Candida albicans. aboutscience.eu

Future investigations could systematically screen for synergistic combinations of pure this compound with a wide range of conventional chemotherapeutic drugs or other natural products. core.ac.uk Such combinations could allow for the use of lower concentrations of each agent, potentially reducing toxicity while achieving a greater therapeutic effect. Identifying and validating these synergistic pairs could lead to novel and more effective treatment strategies for various diseases. researchgate.net

| Combination Agent | Rationale for Synergy | Potential Application | Research Finding |

| Flavonoids (from A. muricata) | Flavonoids may enhance the bioavailability or activity of acetogenins through various mechanisms. | Prostate Cancer | Synergistic interactions among flavonoids and acetogenins in A. muricata leaves confer protection against prostate cancer. nih.govbiomedpharmajournal.org |

| Ginsenoside Rh2 | Co-delivery can enhance anti-tumor efficacy and reduce the toxicity of ACGs. | Glioma | A liposomal co-delivery system of ACGs and Rh2 showed enhanced cytotoxicity and anti-tumor effects compared to ACGs alone. nih.govresearchgate.net |

| Fluconazole | Combination can overcome microbial resistance and enhance antibiofilm activity. | Fungal Infections (Candida albicans) | The combination of A. muricata extract and fluconazole significantly enhanced the inhibition of biofilm formation. aboutscience.eu |

| Conventional Chemotherapeutics | This compound may sensitize cancer cells to the effects of other drugs, potentially by inhibiting MDR proteins. researchgate.net | Various Cancers | To be investigated. |

Development of Robust Analytical Methods for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex matrices, such as plant tissues, food products, and biological samples, are fundamental for research and quality control. researchgate.netnih.gov Given the presence of numerous structurally similar acetogenins in Annona species, developing highly selective and sensitive analytical methods is a significant challenge. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has become a cornerstone for the analysis of acetogenins. nih.govnih.gov Advanced techniques like HPLC-ESI-LTQ-Orbitrap MS provide high-resolution mass data and detailed fragmentation patterns, which are crucial for the unambiguous identification of specific acetogenins in complex extracts. researchgate.net The use of post-column infusion of lithium ions has been shown to enhance sensitivity, as acetogenins have a high affinity for this cation, leading to more informative fragmentation during MS/MS analysis.

Another promising technique is Supercritical Fluid Chromatography (SFC), which offers advantages over HPLC, including faster analysis times and reduced environmental impact due to lower solvent consumption. researchgate.net SFC coupled with MS/MS has been successfully applied to characterize acetogenins in A. muricata seed extracts. researchgate.net For in-situ analysis within plant tissues, histochemical methods using reagents like Kedde's reagent, which reacts with the α,β-unsaturated γ-lactone moiety, can be employed to visualize the location of acetogenins. researchgate.net Future research will focus on further refining these methods to achieve lower detection limits, improve quantification accuracy, and develop standardized protocols for routine analysis in diverse and complex samples. redalyc.orgscielo.org.mx

| Analytical Technique | Principle | Application for this compound | Advantages |

| HPLC-HRMS (e.g., LTQ-Orbitrap) | Chromatographic separation followed by high-resolution mass analysis for precise mass measurement and fragmentation. | Characterization and quantification in crude extracts of A. muricata. researchgate.net | High sensitivity, mass accuracy, and structural information from fragmentation. |

| SFC-MS/MS | Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry. | Faster separation of acetogenin isomers compared to HPLC. researchgate.net | Reduced analysis time, lower environmental impact, high resolution. |

| Histochemical Staining (Kedde's Reagent) | Chemical reaction with the unsaturated lactone ring produces a colored product. | In-situ localization of acetogenins in fresh plant tissue sections. researchgate.net | Provides spatial information on compound distribution within tissues. |

| UPLC-QToF-MS | Ultra-performance liquid chromatography for high-resolution separation coupled with time-of-flight mass spectrometry. | Chemical profiling of alkaloids and acetogenins in Annona species. researchgate.netredalyc.org | High resolution, sensitivity, and speed for complex mixture analysis. |

Q & A

Q. What are the established mechanisms of action for Annomuricin E in inducing apoptosis and cell cycle arrest?

this compound has been shown to induce G1-phase cell cycle arrest in HT-29 and T24 cancer cells by activating p21, a cyclin-dependent kinase inhibitor. Apoptosis is mediated through phosphatidylserine (PS) externalization, detectable via Annexin V-FITC/PI staining. Flow cytometry data indicate dose- and time-dependent effects, with peak apoptotic activity at 24 hours (early apoptosis: 27.3%, late apoptosis: 13.6%) . Methodological Note: Use Annexin V-FITC/PI dual staining with flow cytometry to differentiate early/late apoptosis and necrosis. Ensure proper controls (untreated cells) and triplicate experiments to validate reproducibility .

Q. What standardized assays are recommended to assess this compound’s cytotoxic effects?

The MTT or XTT assay is widely used to determine IC50 values. For this compound, IC50 concentrations were validated at 12, 24, and 48 hours in HT-29 cells. Pair cytotoxicity assays with cell cycle analysis (e.g., propidium iodide staining and flow cytometry) to link cytotoxicity to mechanistic pathways . Methodological Note: Normalize viability data to untreated controls and report statistical significance (e.g., p < 0.05) using ANOVA or t-tests .

Q. How can researchers determine optimal treatment durations for this compound in vitro?

Time-course experiments (e.g., 12, 24, 48 hours) are critical. For this compound, apoptotic effects peaked at 24 hours but declined by 48 hours due to increased necrotic cell death. Design studies with multiple timepoints and use kinetic models to assess dynamic responses . Methodological Note: Include negative controls (vehicle-treated cells) and account for assay-specific incubation times (e.g., Annexin V staining requires <1 hour post-treatment to avoid artifact) .

Advanced Research Questions

Q. How can contradictions in this compound’s apoptotic data (e.g., reduced apoptosis at 48 hours) be resolved?

The observed decrease in apoptotic cells at 48 hours may reflect secondary necrosis or assay limitations. To address this:

- Combine Annexin V/PI staining with caspase-3/7 activation assays to confirm apoptosis.

- Use live-cell imaging to track real-time cell death dynamics.

- Perform lactate dehydrogenase (LDH) release assays to quantify necrosis . Methodological Note: Apply iterative data triangulation (e.g., flow cytometry, microscopy, biochemical assays) to validate findings .

Q. What experimental design frameworks are suitable for studying this compound’s mechanism in novel cell lines?

Use the P-E/I-C-O framework:

- P opulation: Define cell type (e.g., primary vs. cancer cells).

- E xposure: this compound concentration (e.g., IC50 vs. subtoxic doses).

- C ontrol: Untreated cells or vehicle controls.

- O utcome: Quantify apoptosis (Annexin V+ cells), cell cycle distribution (flow cytometry), or mitochondrial membrane potential (JC-1 staining) . Methodological Note: Predefine primary/secondary endpoints to avoid data dredging .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

- Perform RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.

- Validate hits via siRNA knockdown or pharmacological inhibition (e.g., p21 siRNA to confirm its role in G1 arrest).

- Use pathway analysis tools (e.g., KEGG, Gene Ontology) to map signaling networks . Methodological Note: Store raw omics data in public repositories (e.g., GEO, PRIDE) and adhere to FAIR principles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).

- Report IC50 values with 95% confidence intervals.

- For time-dependent effects, use two-way ANOVA with post-hoc tests . Methodological Note: Avoid overreporting significance (e.g., "p < 0.05" instead of "p = 0.048") to prevent false positives .

Data Presentation and Reproducibility

Q. How should researchers present this compound’s cell cycle data in publications?

- Use tables with Roman numerals (e.g., Table I) and include columns for cell cycle phases (G1, S, G2/M), treatment groups, and p-values.

- Provide raw data (e.g., flow cytometry FCS files) in supplementary materials.

- Follow journal guidelines for figure resolution (≥300 dpi) and color accessibility .

Q. What strategies mitigate bias in this compound’s preclinical studies?

Q. How can limitations in current this compound research guide future studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.